2,6-Difluoro-4-methylbenzamide
Overview
Description
2,6-Difluoro-4-methylbenzamide: is an organic compound with the molecular formula C8H7F2NO . It is a derivative of benzamide, where two fluorine atoms are substituted at the 2nd and 6th positions, and a methyl group is substituted at the 4th position on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-4-methylbenzamide typically involves the following steps:
Starting Material: The synthesis begins with 2,6-difluoro-4-methylbenzoic acid.
Amidation Reaction: The benzoic acid is then converted to the corresponding benzamide through an amidation reaction. .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale amidation processes using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and continuous flow reactors can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2,6-Difluoro-4-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group in the benzamide can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an acidic medium.
Major Products:
Substitution: Products depend on the nucleophile used.
Reduction: 2,6-Difluoro-4-methylbenzylamine.
Oxidation: 2,6-Difluoro-4-methylbenzoic acid.
Scientific Research Applications
Chemistry: 2,6-Difluoro-4-methylbenzamide is used as an intermediate in the synthesis of various fluorinated organic compounds. Its unique structure makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound is studied for its potential as an inhibitor of specific enzymes and proteins. Its fluorinated structure can enhance binding affinity and specificity towards biological targets .
Medicine: The compound is being investigated for its potential therapeutic applications, including its role as an anti-inflammatory and antimicrobial agent. Its ability to inhibit certain enzymes makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 2,6-Difluoro-4-methylbenzamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and hydrophobic interactions with proteins and enzymes. This can lead to the inhibition of enzyme activity or modulation of protein function. The compound’s structure allows it to fit into the active sites of enzymes, blocking substrate access and thereby inhibiting enzymatic reactions .
Comparison with Similar Compounds
2,6-Difluorobenzamide: Lacks the methyl group at the 4th position.
2,6-Difluoro-3-methylbenzamide: Methyl group is at the 3rd position instead of the 4th.
2,4-Difluoro-6-methylbenzamide: Fluorine atoms are at the 2nd and 4th positions
Uniqueness: 2,6-Difluoro-4-methylbenzamide is unique due to the specific positioning of the fluorine atoms and the methyl group, which can significantly influence its chemical reactivity and biological activity. The presence of fluorine atoms can enhance the compound’s stability and binding affinity to biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2,6-difluoro-4-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO/c1-4-2-5(9)7(8(11)12)6(10)3-4/h2-3H,1H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSZIVHRIPSIVKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)C(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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